molecular formula C24H22FNO B1163596 AM2201 N-(3-fluoropentyl) isomer

AM2201 N-(3-fluoropentyl) isomer

Cat. No. B1163596
M. Wt: 359.4
InChI Key: HZCSEIOOIWCYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors, respectively. AM2201 N-(3-fluoropentyl) isomer differs structurally from AM2201 by having a fluoro atom at the 3 position rather than the 5 position of the pentyl chain. The physiological and toxicological properties of this compound have not been reported. This product is intended for forensic applications.

Scientific Research Applications

Differentiation and Identification Techniques

  • Differentiation of Isomers : A study aimed to separate and identify the fluoropentyl positional isomers of fluoro-PB-22, related to AM2201, using techniques like gas chromatography-mass spectrometry, solid deposition gas chromatography-infrared detection spectroscopy, and nuclear magnetic resonance spectroscopy. These methods are valuable for forensic laboratories in identifying specific isomers in seized materials (Tang et al., 2017).

Analytical and Forensic Chemistry

  • Metabolism and Toxicology Analysis : Research on JWH-018 and AM2201 metabolism revealed that these compounds undergo cytochrome P450-mediated oxidation, forming metabolites with significant affinity and activity at cannabinoid receptors. This has implications for understanding the toxicological properties of these compounds (Chimalakonda et al., 2012).
  • Gas Chromatography and Infrared Detection : A study analyzed various regioisomeric cannabinoids related to AM2201, demonstrating the potential of gas chromatography and infrared detection in forensic analysis of such compounds (Deruiter et al., 2018).

Biomedical Applications

  • Development of Monoclonal Antibodies : Research focused on generating monoclonal antibodies against AM694, a compound structurally related to AM2201. These antibodies could be used for the rapid and sensitive detection of such drugs (NakayamaHiroshi & KenjyouNoriko, 2015).

Chemical Synthesis and Characterization

  • Synthesis of Structurally Related Compounds : Studies on the synthesis of compounds like AM-694, related to AM2201, provide insights into chemical processes and characteristics vital for scientific understanding and potential therapeutic applications (Cheng, 2012).

Detection and Identification in Biological Samples

  • Identification in Illegal Products : A surveillance of unregulated drugs identified AM2201 as an adulterant in herbal products, highlighting the importance of analytical techniques in detecting such compounds in various matrices (Nakajima et al., 2011).
  • Urinary Metabolite Analysis : The identification of AM-694 metabolites in urine using gas chromatography-mass spectrometry underscores the significance of such techniques in toxicological studies and drug monitoring (Grigoryev et al., 2013).

properties

Product Name

AM2201 N-(3-fluoropentyl) isomer

Molecular Formula

C24H22FNO

Molecular Weight

359.4

IUPAC Name

[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H22FNO/c1-2-18(25)14-15-26-16-22(20-11-5-6-13-23(20)26)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18H,2,14-15H2,1H3

InChI Key

HZCSEIOOIWCYMP-UHFFFAOYSA-N

SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F

synonyms

(1-(3-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AM2201 N-(3-fluoropentyl) isomer
Reactant of Route 2
Reactant of Route 2
AM2201 N-(3-fluoropentyl) isomer
Reactant of Route 3
Reactant of Route 3
AM2201 N-(3-fluoropentyl) isomer
Reactant of Route 4
Reactant of Route 4
AM2201 N-(3-fluoropentyl) isomer
Reactant of Route 5
Reactant of Route 5
AM2201 N-(3-fluoropentyl) isomer
Reactant of Route 6
Reactant of Route 6
AM2201 N-(3-fluoropentyl) isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.